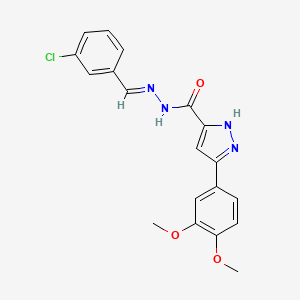![molecular formula C20H17N5O B11681470 N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11681470.png)
N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .
Analyse Des Réactions Chimiques
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazole rings, using reagents such as halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures under specific conditions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.
Medicine: The compound has been investigated for its anti-inflammatory, analgesic, and anticancer properties, showing promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other indole derivatives, such as:
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another indole derivative with a different substitution pattern, affecting its chemical and biological properties.
N-[5’-methyl-3’-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine: An isoxazole-based compound with similar applications but different structural features.
Propriétés
Formule moléculaire |
C20H17N5O |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5O/c1-13-16(15-9-5-6-10-17(15)22-13)12-21-25-20(26)19-11-18(23-24-19)14-7-3-2-4-8-14/h2-12,22H,1H3,(H,23,24)(H,25,26)/b21-12+ |
Clé InChI |
FTURORQJMPESRY-CIAFOILYSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11681390.png)
![Ethyl [(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate](/img/structure/B11681397.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681400.png)

![3-[(3,5-di-tert-butyl-4-hydroxyphenyl)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11681402.png)
![ethyl 4-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11681405.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681408.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681417.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11681449.png)
![N,N'-[methanediylbis(benzene-4,1-diylsulfamoylbenzene-4,1-diyl)]diacetamide](/img/structure/B11681450.png)
![ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11681455.png)
![N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11681458.png)
![5-[(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B11681469.png)
